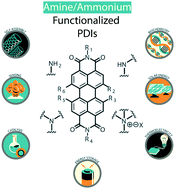Concepts and principles of self-n-doping in perylene diimide chromophores for applications in biochemistry, energy harvesting, energy storage, and catalysis
Materials Horizons Pub Date: 2022-06-02 DOI: 10.1039/D2MH00279E
Abstract
Self-doping is an essential method of increasing carrier concentrations in organic electronics that eliminates the need to tailor host—dopant miscibility, a necessary step when employing molecular dopants. Self-n-doping can be accomplished using amines or ammonium counterions as an electron source, which are being incorporated into an ever-increasingly diverse range of organic materials spanning many applications. Self-n-doped materials have demonstrated exemplary and, in many cases, benchmark performances in a variety of applications. However, an in-depth review of the method is lacking. Perylene diimide (PDI) chromophores are an important mainstay in the semiconductor literature with well-known structure-function characteristics and are also one of the most widely utilized scaffolds for self-n-doping. In this review, we describe the unique properties of self-n-doped PDIs, delineate structure-function relationships, and discuss self-n-doped PDI performance in a range of applications. In particular, the impact of amine/ammonium incorporation into the PDI scaffold on doping efficiency is reviewed with regard to attachment mode, tether distance, counterion selection, and steric encumbrance. Self-n-doped PDIs are a unique set of PDI structural derivatives whose properties are amenable to a broad range of applications such as biochemistry, solar energy conversion, thermoelectric modules, batteries, and photocatalysis. Finally, we discuss challenges and the future outlook of self-n-doping principles.


Recommended Literature
- [1] Hierarchically structured microchip for point-of-care immunoassays with dynamic detection ranges†
- [2] Synthesis, modular composition, and electrochemical properties of lamellar iron sulfides†
- [3] An improved Carius tube technique for determination of low concentrations of Re and Os in pyrites
- [4] Immobilization of Ni(ii) complex on the surface of mesoporous modified-KIT-6 as a new, reusable and highly efficient nanocatalyst for the synthesis of tetrazole and pyranopyrazole derivatives†
- [5] A multi-purpose microfluidic perfusion system with combinatorial choice of inputs, mixtures, gradient patterns, and flow rates†
- [6] Rational design of ordered Pd–Pb nanocubes as highly active, selective and durable catalysts for solvent-free benzyl alcohol oxidation†
- [7] Thermoresistive properties of p-type 3C–SiC nanoscale thin films for high-temperature MEMS thermal-based sensors†
- [8] Oligo-ethylene-glycol based thin-film composite nanofiltration membranes for effective separation of mono-/di-valent anions†
- [9] Recent progress in selenite and tellurite based SHG materials
- [10] Multi-colored dyesensitization of polymer/fullerene bulk heterojunction solar cells










